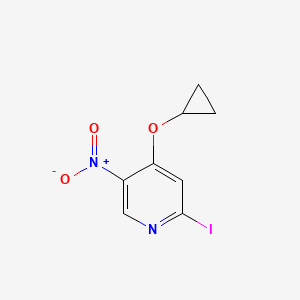

4-Cyclopropoxy-2-iodo-5-nitropyridine

Description

4-Cyclopropoxy-2-iodo-5-nitropyridine is a substituted pyridine derivative featuring a cyclopropoxy group at position 4, an iodine atom at position 2, and a nitro group at position 4. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C8H7IN2O3 |

|---|---|

Molecular Weight |

306.06 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-iodo-5-nitropyridine |

InChI |

InChI=1S/C8H7IN2O3/c9-8-3-7(14-5-1-2-5)6(4-10-8)11(12)13/h3-5H,1-2H2 |

InChI Key |

BZKVLFDWRIGWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-5-nitropyridine typically involves multiple steps, starting from pyridine derivatives. One common method involves the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide, followed by a reaction with phosphorus trichloride to yield the final product . The nitration step is highly exothermic and requires careful temperature control to avoid the formation of by-products .

Industrial Production Methods

In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better temperature control, resulting in higher yields and selectivity . The use of microreaction technology further improves the process by providing efficient mixing and heat absorption .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide and copper catalysts.

Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon are typically used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Reduction Reactions: The major product is 4-Cyclopropoxy-2-amino-5-nitropyridine.

Oxidation Reactions: Products include oxidized derivatives of the cyclopropoxy group.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-5-nitropyridine has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Cyclopropoxy-2-iodo-5-nitropyridine can be contextualized against related pyridine derivatives. Key comparisons include substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects and Reactivity

- Cyclopropoxy vs. Methoxy Groups: Methoxy-substituted pyridines, such as 2-Methoxy-4-methyl-5-nitropyridine (95% yield) and 2-Methoxy-4-methyl-3-nitropyridine (80% yield), demonstrate high synthetic efficiency .

- Iodo vs. Chloro or Amino Groups: Halogenated pyridines like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and iodinated analogs (e.g., 2-Amino-3-iodopyridine, 95% purity) highlight the iodine atom’s role in facilitating cross-coupling reactions . The iodo substituent in the target compound may enhance electrophilicity at position 2 compared to chloro or amino groups, favoring Suzuki-Miyaura or Ullmann-type couplings.

Nitro Group Position :

The nitro group at position 5 in the target compound contrasts with derivatives like 2-Methoxy-4-methyl-3-nitropyridine (position 3 nitro). Nitro groups at position 5 are typically more electron-withdrawing, directing further substitutions to meta or para positions .

Physicochemical Properties (Hypothetical Analysis)

While explicit data for 4-Cyclopropoxy-2-iodo-5-nitropyridine are unavailable, comparisons can be inferred:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.